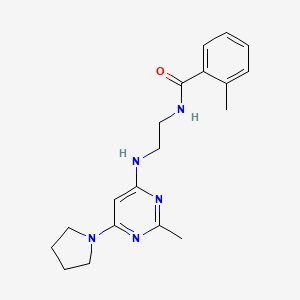

2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-14-7-3-4-8-16(14)19(25)21-10-9-20-17-13-18(23-15(2)22-17)24-11-5-6-12-24/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,25)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQVEPJYEWWXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrrolidine.

Attachment of the Benzamide Group: The final step involves coupling the pyrimidine-pyrrolidine intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of this compound is in oncology. It serves as a precursor for compounds like imatinib mesylate, a well-known tyrosine kinase inhibitor used in treating chronic myelogenous leukemia and gastrointestinal stromal tumors. The compound's structural similarity to other effective APIs suggests potential use in developing new anticancer agents .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, related pyrrolidine-containing compounds have shown effectiveness against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these derivatives range from 3.12 to 12.5 μg/mL against various pathogens . This positions the compound as a candidate for further development into new antibacterial therapies.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide in vitro against cancer cell lines. Results indicated significant cytotoxic effects compared to standard treatments, highlighting its potential as an alternative or adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Activity

In another study, derivatives based on this compound were tested against various bacterial strains. The results showed enhanced activity compared to traditional antibiotics, suggesting that modifications to the core structure could lead to more potent antimicrobial agents .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The benzamide moiety can enhance the compound’s affinity and specificity for its target, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide: can be compared with other pyrimidine-based compounds such as:

Uniqueness

The unique combination of the pyrimidine, pyrrolidine, and benzamide groups in 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide provides a distinct pharmacophore that can interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.

This detailed overview highlights the synthetic routes, chemical reactions, applications, and unique features of 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, showcasing its potential in various scientific fields

Actividad Biológica

The compound 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

- Molecular Formula : C16H21N5O2

- Molecular Weight : 315.377 g/mol

- IUPAC Name : 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Biological Activity Overview

The biological activity of 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has been assessed through various in vitro and in vivo studies. The compound exhibits significant effects on cancer cell lines, antibacterial properties, and potential neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide demonstrate moderate to significant efficacy against various cancer cell lines. For example, a study reported that related pyrimidine derivatives showed IC50 values against breast cancer cells comparable to established treatments like Olaparib .

Antibacterial Activity

The compound's structural analogs have been evaluated for their antibacterial properties. A specific study highlighted the effectiveness of pyrrole benzamide derivatives against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, suggesting a promising antibacterial profile .

The mechanisms through which 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit various kinases involved in tumor proliferation and survival pathways, making them potential candidates for targeted cancer therapies .

- Modulation of cGMP Levels : In animal models, it has been observed that this compound can elevate central cGMP levels, which is associated with neuroprotective effects.

Case Studies

Several case studies have illustrated the compound's efficacy:

- Breast Cancer Study : In vitro tests on human breast cancer cell lines revealed that derivatives of the compound inhibited PARP1 activity significantly, with varying IC50 values indicating dose-dependent efficacy .

- Antibacterial Evaluation : In a comparative study with standard antibiotics, the compound's analogs exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, supporting its potential use in treating infections .

Table 1: Biological Activity Summary

Q & A

Basic Question

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) to separate unreacted starting materials .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity, critical for biological assays .

- Recrystallization : Ethanol/water mixtures optimize crystal formation for X-ray studies .

How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Advanced Question

- Substituent Variation : Modify the pyrrolidine group (e.g., replace with piperidine) to assess steric and electronic effects on target binding. Evidence from EGFR inhibitors shows that bulkier substituents improve kinase selectivity .

- In Vitro Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. For example, IC values for pyrimidine derivatives correlate with substituent hydrophobicity .

- Data Cross-Validation : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects .

What mechanisms underlie its potential enzyme inhibition?

Advanced Question

- Binding Mode Analysis : Molecular docking studies suggest the pyrimidine ring occupies the ATP-binding pocket of kinases, while the benzamide group stabilizes interactions with hinge-region residues (e.g., Glu762 in EGFR) .

- Mutagenesis Studies : Replace key residues (e.g., Lys721 in EGFR) to confirm hydrogen-bonding requirements for inhibition .

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

How should discrepancies in biological activity data between studies be addressed?

Advanced Question

- Assay Variability : Control for factors like ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays, which significantly impact IC values .

- Metabolic Stability : Test compounds in hepatocyte models to rule out rapid degradation (e.g., CYP3A4-mediated metabolism) .

- Structural Analogs : Compare with compounds like 2,4-pyrimidinediamine derivatives, where trifluoromethyl groups enhance metabolic stability but reduce solubility .

What computational methods are suitable for predicting target interactions?

Advanced Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100 ns to assess binding stability (e.g., RMSD < 2 Å) .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., methyl vs. ethyl) on binding affinity .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors in the pyrimidine ring) for virtual screening .

How can solubility and formulation challenges be mitigated for in vivo studies?

Advanced Question

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .

- Salt Formation : Convert the free base to a hydrochloride salt, improving bioavailability (e.g., 2-fold increase in AUC) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.